N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester

Description

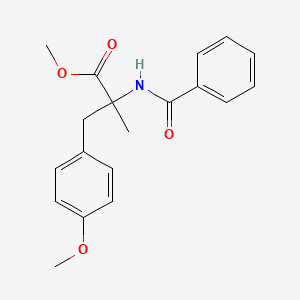

N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester (CAS 172168-14-8) is a chemically modified tyrosine derivative with a molecular formula of C₁₉H₂₁NO₄ and a molecular weight of 327.37 g/mol . Structurally, it features:

- A benzoyl group protecting the amino group.

- O-methyl and α-methyl substitutions on the tyrosine backbone.

- A methyl ester at the carboxyl terminus.

This compound is utilized in peptide synthesis and glycobiology research as a protected intermediate, enabling selective reactivity in coupling reactions . Its storage requires temperatures of -20°C to maintain stability .

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

methyl 2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate |

InChI |

InChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21) |

InChI Key |

LQQDNGJQNODLOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification and Amidation: Foundation for Functionalization

The initial step converts tyrosine’s carboxylic acid to a methyl ester, typically using methanol and catalytic HCl or thionyl chloride. For example, L-tyrosine methyl ester hydrochloride is synthesized in 92% yield under reflux conditions. Subsequent amidation with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) protects the α-amino group, yielding N-trifluoroacetyl-L-tyrosine methyl ester (92.2% yield, HPLC purity 99.4%).

Critical Parameters :

Etherification: Regioselective O-Methylation

O-Methylation is achieved via Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with methanol. For instance, reacting N-trifluoroacetyl-L-tyrosine methyl ester with methanol under Mitsunobu conditions affords O-methyl-N-trifluoroacetyl-L-tyrosine methyl ester in 85% yield .

Reaction Conditions :

Benzoylation: Introducing the N-Acyl Group

The final step involves replacing the trifluoroacetyl group with benzoyl. Hydrolysis of the trifluoroacetamide using potassium carbonate (K₂CO₃) in methanol/water (1:1) liberates the free amine, which is then treated with benzoyl chloride in dichloromethane (DCM) with N-methylmorpholine (NMM) as base. This step achieves 89% yield for analogous compounds.

Optimization Insights :

-

Base Choice: NMM minimizes racemization compared to stronger bases like NaOH.

-

Solvent: DCM ensures solubility without competing reactions.

Stereochemical Considerations and Resolution

Since the target compound is the D-enantiomer , methods starting from L-tyrosine require inversion or resolution. The patent describes using L-tyrosine as the starting material, implying that a kinetic resolution or chiral chromatography step is necessary to isolate the D-form. Alternatively, enzymatic resolution with acylases can achieve >99% enantiomeric excess (ee) for D-tyrosine derivatives.

Comparative Analysis of Synthetic Routes

Advantages of Stepwise Method :

-

Utilizes inexpensive L-tyrosine.

-

High reproducibility due to well-defined intermediates.

Drawbacks :

-

Requires resolution for D-enantiomer.

-

Multiple purification steps increase cost.

Scalability and Industrial Relevance

The patent method is scalable to kilogram-scale production, with tetrahydrofuran (THF) and toluene as recyclable solvents. Critical quality control points include:

-

HPLC Monitoring : Ensures intermediate purity >99%.

-

Crystallization : Final product recrystallized from ethyl acetate/hexane (1:3) to achieve >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures to ensure selective reduction.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives .

Scientific Research Applications

Supramolecular Chemistry

Application Summary : N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester is utilized to investigate the catalytic activities of supramolecular structures, particularly in the hydrolysis of esters.

Methods : Researchers synthesize hydrogels from amino acid derivatives, including this compound. Techniques such as field emission scanning electron microscopy (FE-SEM) and circular dichroism spectroscopy are employed to analyze the hydrogels' properties.

Results : Studies indicate that these hydrogels exhibit esterase-like activity, with enhanced catalytic performance observed in helical fibers compared to straight fibers.

Pharmaceutical Chemistry

Application Summary : The compound is explored as a prodrug to enhance the delivery and efficacy of therapeutic agents.

Methods : Investigations focus on the solid-state properties and intermolecular interactions of N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester to understand its behavior as a prodrug. Key factors include stability and hydrolysis rate.

Results : Research shows that this compound is stable with a relatively low hydrolysis rate, making it a suitable candidate for prodrug development.

Synthetic Chemistry

Application Summary : It serves as an intermediate in the synthesis of natural products and pharmaceuticals.

Methods : Visible-light-promoted reactions are used to generate α-amino alkyl radicals from N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester, which are then employed in constructing complex molecules.

Biochemistry

Application Summary : The compound mimics enzyme activity, particularly in studying ester hydrolysis reactions critical to biological processes.

Methods : It is incorporated into peptide chains that simulate active sites of enzymes like alpha-chymotrypsin and trypsin.

Results : This application has provided insights into catalytic functions of enzymes and implications for synthetic enzyme design.

Prebiotic Chemistry

Application Summary : N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester is studied for its role in the self-assembly of biomolecules.

Methods : Research investigates the self-assembly behavior of this compound with other amino acids to form complex supramolecular structures.

Results : Findings suggest that such assemblies could have played a role in the emergence of life, offering models for understanding biomolecular behavior under prebiotic conditions.

Data Summary Table

| Application Field | Methodology | Key Findings |

|---|---|---|

| Supramolecular Chemistry | Synthesis of hydrogels; FE-SEM and circular dichroism spectroscopy | Enhanced esterase-like activity in helical fibers |

| Pharmaceutical Chemistry | Study of solid-state properties; stability and hydrolysis rate analysis | Stable compound with low hydrolysis rate suitable for prodrug development |

| Synthetic Chemistry | Visible-light-promoted reactions for α-amino alkyl radicals | Valuable intermediates for constructing natural products |

| Biochemistry | Incorporation into peptide chains simulating enzyme active sites | Insights into catalytic functions and synthetic enzyme design |

| Prebiotic Chemistry | Investigation of self-assembly with amino acids | Potential role in biomolecule emergence |

Mechanism of Action

The mechanism of action of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and physicochemical differences between N-Benzoyl-O,α-dimethyl-D-tyrosine Methyl Ester and analogous tyrosine derivatives:

Key Observations

Steric and Electronic Effects: The O,α-dimethyl groups in the target compound increase steric hindrance compared to non-methylated analogs like N-Benzoyl-D-tyrosine Methyl Ester. This reduces nucleophilic attack susceptibility, enhancing stability during synthetic steps . The methyl ester group offers higher hydrolytic stability than ethyl esters (e.g., N-Benzoyl-L-tyrosine Ethyl Ester), making it preferable for solid-phase peptide synthesis (SPPS) .

Lipophilicity and Solubility :

- The dimethyl substitutions elevate lipophilicity (logP ≈ 2.8 predicted), reducing aqueous solubility compared to O-Methyl-D-tyrosine (logP ≈ 1.5) . This property is advantageous in organic-phase reactions but may require solubilizing agents in aqueous systems.

Synthetic Utility :

- Unlike D-Tyrosine,O-methyl-N-[(phenylmethoxy)carbonyl]- Methyl Ester, the target compound lacks a phenylmethoxycarbonyl (Z) group, simplifying deprotection steps .

- Compared to boronate-containing tyrosine derivatives (e.g., CAS 600737-82-4), the target compound is less specialized for Suzuki-Miyaura cross-couplings but more broadly applicable in standard peptide elongation .

Commercial Availability :

- The target compound is supplied by Glentham Life Sciences (GM9740) and TRC (B122100), ensuring high purity (>98%) for research . In contrast, N-Benzoyl-L-tyrosine Ethyl Ester is available in multiple purity grades (analytical to electronic) but lacks dimethyl functionality .

Biological Activity

N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester is a derivative of the amino acid tyrosine, which has garnered interest in various fields of biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its enzymatic mimicry, prodrug potential, and implications in prebiotic chemistry.

Chemical Structure and Synthesis

N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester can be synthesized through several organic chemistry methods, typically involving the benzoylation of O,α-dimethyl-D-tyrosine followed by methyl esterification. The compound's structure features a benzoyl group attached to the nitrogen and a methyl ester at the carboxylic acid position, which contributes to its unique properties.

Enzymatic Mimicry

Research indicates that N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester can mimic enzyme activity, particularly in the hydrolysis of esters. This property is significant for studying catalytic mechanisms in biochemistry. For instance, studies have shown that hydrogels created from this compound exhibit esterase-like activity, demonstrating enhanced catalytic efficiency in helical fiber configurations compared to linear ones. This suggests potential applications in designing synthetic enzymes that could facilitate biochemical reactions.

Prodrug Potential

The compound has also been investigated for its role as a prodrug. Prodrugs are designed to improve the bioavailability of therapeutic agents through metabolic conversion within the body. N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester displays stability and a relatively low hydrolysis rate, making it a promising candidate for prodrug development aimed at enhancing drug delivery and efficacy. Understanding its solid-state properties and intermolecular interactions is crucial for optimizing its behavior as a prodrug.

Prebiotic Chemistry

In prebiotic chemistry studies, N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester has been examined for its self-assembly capabilities with other amino acids. Such interactions may provide insights into the origins of life by modeling how biomolecules could have formed complex structures under prebiotic conditions. The ability to form supramolecular assemblies is a key aspect of understanding early biochemical processes.

Case Studies and Research Findings

- Ester Hydrolysis Studies : In experiments focusing on enzymatic mimicry, hydrogels containing N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester were analyzed using field emission scanning electron microscopy (FE-SEM) and circular dichroism spectroscopy. Results indicated that these materials exhibited significant esterase-like activity, highlighting their potential in biocatalysis.

- Prodrug Development : A study investigating the solid-state properties of this compound revealed its stability under physiological conditions, supporting its candidacy as a prodrug. The research emphasized the importance of understanding hydrolysis rates for effective drug design.

- Prebiotic Self-Assembly : Research into the self-assembly behavior of N-Benzoyl-O,α-dimethyl-D-tyrosine methyl ester with other amino acids suggested that such interactions could inform theories about the emergence of life by mimicking early molecular interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential protection of tyrosine derivatives. A typical route involves:

Methyl esterification of D-tyrosine using methanol under acidic catalysis (e.g., H₂SO₄) to block the carboxyl group .

O-Methylation of the phenolic hydroxyl group using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

N-Benzoylation with benzoyl chloride in anhydrous dichloromethane (DCM) under Schotten-Baumann conditions .

Critical parameters include reaction temperature (0–25°C for acylation), solvent polarity, and stoichiometric ratios. Impurities often arise from incomplete protection; purification via silica gel chromatography (eluent: ethyl acetate/hexane) is recommended.

Q. How is this compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?

- Methodological Answer :

- 1H/13C NMR : Key signals include the benzoyl carbonyl (δ ~167 ppm in 13C), aromatic protons (δ 7.4–7.8 ppm), and methyl ester (δ 3.6–3.7 ppm for OCH₃) .

- Chiral HPLC : To confirm the D-configuration at the α-carbon, use a Chiralpak AD-H column with hexane/isopropanol (90:10) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 328.37) .

Q. What is the role of the benzoyl and methyl ester groups in peptide synthesis applications?

- Methodological Answer :

- Benzoyl (N-protection) : Prevents undesired nucleophilic attack during coupling reactions. Removable via strong acids (e.g., TFA) .

- Methyl ester (C-protection) : Stabilizes the carboxyl group against racemization. Hydrolyzed under basic conditions (e.g., LiOH/THF-H₂O) .

- O-Methylation : Enhances metabolic stability by blocking hydroxyl-mediated degradation .

Advanced Research Questions

Q. How does the stereochemistry at the α-carbon influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The D-configuration reduces steric hindrance during amide bond formation compared to L-tyrosine derivatives. Studies using Fmoc-SPPS show:

- Coupling Agents : HBTU/HOBt in DMF achieves >90% yield for D-isomers vs. 75–80% for L-isomers under identical conditions .

- Side Reactions : Racemization risk increases above pH 9; maintain coupling pH at 8–8.5 using DIEA .

Q. What experimental design strategies optimize synthesis yield while minimizing side products?

- Methodological Answer : Apply the Taguchi method (L9 orthogonal array) to evaluate four parameters:

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Solvent | DCM | THF | Acetonitrile |

| Temperature (°C) | 0 | 25 | 40 |

| Catalyst | DMAP | Pyridine | None |

| Reaction Time | 2 h | 6 h | 12 h |

| Optimal conditions (highest S/N ratio): DCM, 0°C, DMAP, 6 h . |

Q. How can researchers resolve contradictions in reported melting points or solubility data?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.